molecular formula C8H20FN3 B2560974 (4-Amino-3-fluorobutyl)(3-aminobutyl)amine CAS No. 2137589-97-8

(4-Amino-3-fluorobutyl)(3-aminobutyl)amine

Cat. No.: B2560974
CAS No.: 2137589-97-8
M. Wt: 177.267
InChI Key: MNTKLCPJLZCBOD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Amino-3-fluorobutyl)(3-aminobutyl)amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobutylamine with 3-aminobutylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions and high purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions

(4-Amino-3-fluorobutyl)(3-aminobutyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated amine oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

(4-Amino-3-fluorobutyl)(3-aminobutyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Amino-3-fluorobutyl)(3-aminobutyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The presence of both amino and fluorine groups allows for unique interactions with biological molecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-chlorobutyl)(3-aminobutyl)amine
  • (4-Amino-3-bromobutyl)(3-aminobutyl)amine
  • (4-Amino-3-iodobutyl)(3-aminobutyl)amine

Uniqueness

Compared to its analogs, (4-Amino-3-fluorobutyl)(3-aminobutyl)amine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

N'-(3-aminobutyl)-2-fluorobutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20FN3/c1-7(11)2-4-12-5-3-8(9)6-10/h7-8,12H,2-6,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTKLCPJLZCBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCNCCC(CN)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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